Cas no 2097946-41-1 (2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid)

2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid structure
2097946-41-1 structure
Product Name:2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid
CAS No:2097946-41-1
MF:C9H17NO4
MW:203.23558306694
CID:5722446
PubChem ID:121203839
Update Time:2025-05-19

2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • starbld0030382
    • 2-(3-hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid
    • F1907-7748
    • 2097946-41-1
    • AKOS026712091
    • 2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid
    • Inchi: 1S/C9H17NO4/c1-3-6(9(12)13)10-4-7(11)8(5-10)14-2/h6-8,11H,3-5H2,1-2H3,(H,12,13)
    • InChI Key: ZOIJZAICHBJIOM-UHFFFAOYSA-N
    • SMILES: O(C)C1CN(C(C(=O)O)CC)CC1O

Computed Properties

  • Exact Mass: 203.11575802g/mol
  • Monoisotopic Mass: 203.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.4
  • Topological Polar Surface Area: 70Ų

2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid Pricemore >>

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2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid Related Literature

Additional information on 2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid

Introduction to 2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid (CAS No. 2097946-41-1)

2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2097946-41-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a pyrrolidine core with hydroxyl and methoxy substituents, has garnered attention due to its structural complexity and potential biological activity. The unique arrangement of functional groups in this compound suggests a multifaceted role in drug discovery and development, particularly in the design of novel therapeutic agents.

The structure of 2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid consists of a butanoic acid moiety linked to a pyrrolidine ring that is substituted at the 3-position with a hydroxyl group and at the 4-position with a methoxy group. This specific configuration imparts both hydrophilic and lipophilic properties, making it a promising candidate for various pharmacological applications. The presence of both hydroxyl and methoxy groups also suggests potential for hydrogen bonding interactions, which are crucial for binding to biological targets.

In recent years, there has been growing interest in heterocyclic compounds, particularly those containing pyrrolidine scaffolds, due to their diverse biological activities. Pyrrolidine derivatives have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid is no exception and has been investigated for its potential therapeutic benefits.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. The pyrrolidine ring can serve as a scaffold for designing molecules that interact with enzymes by forming hydrogen bonds or other non-covalent interactions. For instance, studies have shown that pyrrolidine derivatives can inhibit kinases and other enzymes involved in signal transduction pathways. Given the importance of these pathways in various diseases, such as cancer and inflammatory disorders, 2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid holds promise as a lead compound for further development.

Furthermore, the hydroxyl and methoxy groups in 2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid can be exploited for further chemical modifications. These functional groups can be used to introduce additional pharmacophores or to enhance solubility and bioavailability. Such modifications are crucial in the drug development process, as they can significantly impact the efficacy and safety of a potential therapeutic agent.

Recent research has also explored the use of computational methods to predict the biological activity of 2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid. Molecular docking studies have shown that this compound can interact with various protein targets, including receptors and enzymes relevant to human health. These studies provide valuable insights into the potential mechanisms of action of the compound and help guide further experimental investigations.

The synthesis of 2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid has also been optimized to ensure high yield and purity. Advances in synthetic chemistry have enabled the efficient preparation of complex molecules like this one, making it more feasible for large-scale production and clinical trials. The development of robust synthetic routes is essential for translating promising candidates into viable therapeutics.

In conclusion, 2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)butanoic acid (CAS No. 2097946-41-1) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique chemical properties and predicted biological activities make it a valuable asset in the quest for novel therapeutic agents. Further studies are warranted to fully elucidate its pharmacological profile and explore its potential applications in medicine.

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